Methyl 4-bromo-5-cyano-2-methylphenylacetate
Overview
Description
Methyl 4-bromo-5-cyano-2-methylphenylacetate is a chemical compound characterized by its bromo, cyano, and methyl groups attached to a phenylacetate structure
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through a multi-step process starting with the halogenation of 2-methylphenylacetate to introduce the bromo group, followed by cyanation to add the cyano group.
Methylation: Methylation of the phenylacetate precursor can be achieved using reagents like methyl iodide in the presence of a base.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using controlled reaction conditions to ensure purity and yield.
Continuous Flow Chemistry: Advanced methods like continuous flow chemistry can be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: A variety of functionalized phenylacetates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The bromo and cyano groups play a crucial role in binding affinity and specificity, while the methyl group influences the overall molecular conformation.
Comparison with Similar Compounds
Methyl 4-chloro-5-cyano-2-methylphenylacetate: Similar structure with a chlorine atom instead of bromine.
Methyl 4-bromo-2-methylphenylacetate: Lacks the cyano group.
Uniqueness:
The presence of both bromo and cyano groups in the same molecule provides unique chemical reactivity and potential for diverse applications compared to similar compounds.
This comprehensive overview highlights the significance of Methyl 4-bromo-5-cyano-2-methylphenylacetate in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(4-bromo-5-cyano-2-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-10(12)9(6-13)4-8(7)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTROZWCUBQUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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